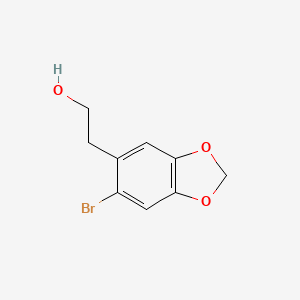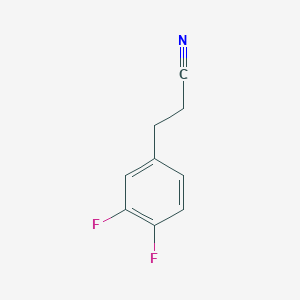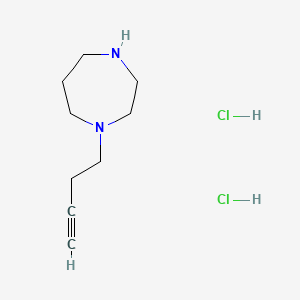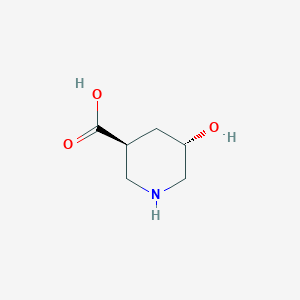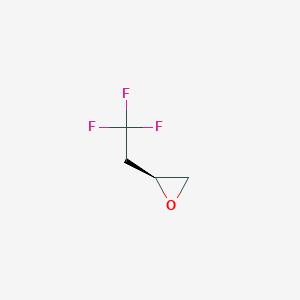
(S)-2-(2,2,2-trifluoroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2,2-trifluoroethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as (2S)-2-(2,2,2-trifluoroethyl)ethanol.
Epoxidation Reaction: The precursor undergoes an epoxidation reaction using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to form the oxirane ring.
Industrial Production Methods: Industrial production of (2S)-2-(2,2,2-trifluoroethyl)oxirane may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: (2S)-2-(2,2,2-trifluoroethyl)oxirane can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of trifluoroethyl glycol derivatives.
Reduction: Formation of trifluoroethyl diols.
Substitution: Formation of various substituted trifluoroethyl compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,2,2-trifluoroethyl)oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes, proteins, and other biomolecules. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs. The oxirane ring in the former provides unique reactivity compared to the hydroxyl group in the latter.
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs.
Eigenschaften
Molekularformel |
C4H5F3O |
|---|---|
Molekulargewicht |
126.08 g/mol |
IUPAC-Name |
(2S)-2-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1 |
InChI-Schlüssel |
KSAGWVJHDZAMEZ-VKHMYHEASA-N |
Isomerische SMILES |
C1[C@@H](O1)CC(F)(F)F |
Kanonische SMILES |
C1C(O1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

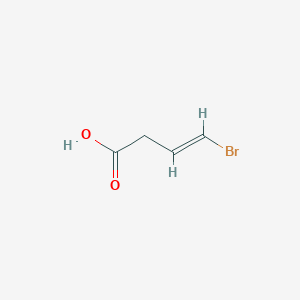

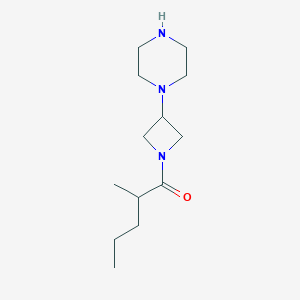
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


